REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.O[CH2:13][CH:14]([CH2:16]O)O.[CH3:18][CH2:19][OH:20].[OH-].[NH4+]>S(=O)(=O)(O)O>[CH2:18]([O:7][C:6]([C:5]1[C:4]([F:11])=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[CH:16][CH:14]=[CH:13]2)=[O:8])[CH3:19].[CH2:19]([O:20][C:6]([C:5]1[CH:9]=[C:10]2[C:2](=[CH:3][C:4]=1[F:11])[N:1]=[CH:16][CH:14]=[CH:13]2)=[O:8])[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.108 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
sodium 3-nitrosulfonate
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled down to 60° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 60° C. for 45 h
|
Duration
|
45 h
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC
|
Type
|
WASH
|
Details
|
eluting with a DCM/MeOH gradient
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C2C=CC=NC2=CC1)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C2C=CC=NC2=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.O[CH2:13][CH:14]([CH2:16]O)O.[CH3:18][CH2:19][OH:20].[OH-].[NH4+]>S(=O)(=O)(O)O>[CH2:18]([O:7][C:6]([C:5]1[C:4]([F:11])=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[CH:16][CH:14]=[CH:13]2)=[O:8])[CH3:19].[CH2:19]([O:20][C:6]([C:5]1[CH:9]=[C:10]2[C:2](=[CH:3][C:4]=1[F:11])[N:1]=[CH:16][CH:14]=[CH:13]2)=[O:8])[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.108 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
sodium 3-nitrosulfonate
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled down to 60° C.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 60° C. for 45 h
|
Duration
|
45 h
|
Type
|
EXTRACTION
|
Details
|
It was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC
|
Type
|
WASH
|
Details
|
eluting with a DCM/MeOH gradient
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C2C=CC=NC2=CC1)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C2C=CC=NC2=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |